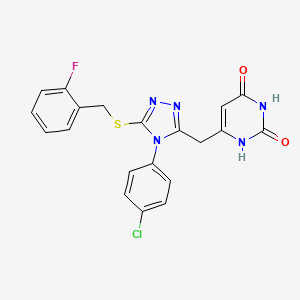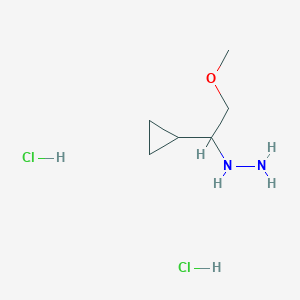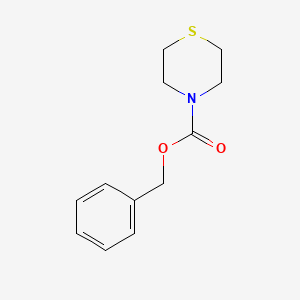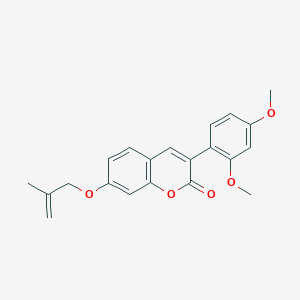
3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide” often involves the use of metal-free synthetic routes . For instance, isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Disposition and Metabolism in Humans
A study focusing on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist revealed insights into its metabolic pathways and elimination. The drug was found to be extensively metabolized, with principal routes involving oxidation and subsequent rearrangement, leading to the formation of significant metabolites. These findings are crucial for understanding the drug's pharmacokinetics and safety profile in clinical settings (Renzulli et al., 2011).
Neuroimaging and Neuropharmacology
Kinetic Modeling in the Human Brain
Research on the kinetic modeling of a radioligand binding to monoamine oxidase B (MAO-B) in the human brain, using high-resolution positron emission tomography (PET), provides valuable data on the distribution and activity of MAO-B. This can be essential for studying various neurological and psychiatric conditions (Rusjan et al., 2014).
Metabolic Pathways and Biomonitoring
Identification of Urinary Metabolites
The identification of urinary metabolites of novel compounds, such as synthetic cannabimimetics, underscores the importance of understanding the metabolic fate of these substances. Such studies are crucial for drug testing, forensic analysis, and monitoring drug abuse (Kavanagh et al., 2012).
Pharmacokinetics of Therapeutic Compounds
Plasma Levels and Metabolic Patterns
Investigating the pharmacokinetics and metabolic patterns of beta-carboline derivatives provides insights into their therapeutic potential and safety. Understanding how these compounds are metabolized and excreted can inform dosing strategies and identify potential drug interactions (Krause & Dorow, 1993).
Toxicology and Safety Assessment
Allergic Contact Dermatitis
Studies on compounds like benzophenone-4, which can cause allergic contact dermatitis, highlight the importance of identifying potential allergens in consumer products. This knowledge helps in formulating safer products and in the diagnosis and treatment of allergic reactions (Caruana et al., 2011).
Safety and Hazards
Future Directions
The future directions for research on “3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide” could involve further exploration of its synthesis, properties, and potential applications in various fields. Given the interest in fluorine-containing compounds in medicinal chemistry , there could be potential for this compound in drug discovery and development.
properties
IUPAC Name |
3-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O4/c1-20-11-6-10(22-18-11)12(19)17-7-8-2-4-9(5-3-8)21-13(14,15)16/h2-6H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJWPCCCWNDUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2695423.png)


![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)

![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)

![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)